9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is part of the indeno[1,2-b]pyrazine family, which is characterized by a fused ring system that includes both indene and pyrazine moieties. The presence of the prop-2-enoxyimino group adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-cancer properties, especially in targeting specific cancer cell lines.
Industry: Utilized in the development of organic solar cells due to its electron-withdrawing properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of deubiquitinating enzymes (DUBs). By inhibiting these enzymes, it prevents the removal of ubiquitin from protein substrates, leading to the accumulation of ubiquitinated proteins. This mechanism is particularly effective in cancer therapy, where it promotes the degradation of oncogenic proteins and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- 9-Ethyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Uniqueness
9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its prop-2-enoxyimino group, in particular, enhances its ability to interact with biological targets and undergo various chemical transformations .
Properties
IUPAC Name |
9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5O/c1-2-7-22-21-15-11-6-4-3-5-10(11)14-16(15)20-13(9-18)12(8-17)19-14/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXSIKLUAMDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.